molecular formula C21H15FN4O B2377461 (E)-3-(4-fluorophenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285648-13-6

(E)-3-(4-fluorophenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2377461
CAS No.: 1285648-13-6
M. Wt: 358.376
InChI Key: SZELCHRWRKEDSX-YDZHTSKRSA-N
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Description

(E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalenylmethylene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, followed by the formation of the pyrazole ring and subsequent condensation with the naphthalenylmethylene group. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent .

Medicine

In medicine, (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is explored for its potential pharmacological properties. Researchers are particularly interested in its anti-inflammatory, anticancer, and antimicrobial activities, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-(4-fluorophenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. For instance, the electronegativity of fluorine can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity .

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O/c22-17-10-8-15(9-11-17)19-12-20(25-24-19)21(27)26-23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-13H,(H,24,25)(H,26,27)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZELCHRWRKEDSX-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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